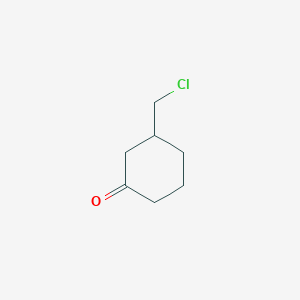

3-(chloromethyl)cyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVAYWXDNWVXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307825 | |

| Record name | 3-(Chloromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57719-96-7 | |

| Record name | 3-(Chloromethyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57719-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl Cyclohexan 1 One

Reactivity of the Chloromethyl Group

The primary site of reactivity in 3-(chloromethyl)cyclohexan-1-one is the chloromethyl group. The chlorine atom, being an effective leaving group, facilitates nucleophilic substitution reactions. Additionally, under appropriate conditions, elimination and radical-mediated reactions can occur.

Nucleophilic Substitution Reactions (SN1 and SN2) with Diverse Nucleophiles

The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org The primary nature of the alkyl halide would typically favor an SN2 pathway, which involves a backside attack by the nucleophile. doubtnut.com However, the formation of a carbocation intermediate in an SN1 reaction can also occur, particularly with weak nucleophiles and polar protic solvents. libretexts.org

The reaction of this compound with various amine nucleophiles leads to the formation of aminomethyl cyclohexanones. These reactions are crucial for the synthesis of various biologically active molecules. For instance, the synthesis of 5-(aminomethylene)-1,3-cyclohexanediones has been explored as analogues of gamma-aminobutyric acid (GABA). nih.gov While this specific study does not use this compound directly, it highlights the importance of aminomethyl cyclohexanone (B45756) structures in medicinal chemistry. The general reaction involves the displacement of the chloride ion by the amine, forming a new carbon-nitrogen bond. The reaction can be carried out with primary and secondary amines to yield the corresponding secondary and tertiary aminomethyl cyclohexanones.

A related synthesis of 3-aminomethyl-1-cyclohexylamine involves the reaction of cyclohexenone with hydrogen cyanide, followed by reaction with ammonia (B1221849) and subsequent hydrogenation, showcasing the versatility of cyclohexanone derivatives in forming amino-functionalized products. google.com

Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to form ether linkages. The reaction typically proceeds under basic conditions to generate the nucleophilic alkoxide, which then displaces the chloride. The formation of acetals from ketones with oxygen nucleophiles is a well-established reversible reaction. libretexts.org While not a direct ether formation from the chloromethyl group, it illustrates the reactivity of the ketone functionality present in the molecule. The synthesis of chloromethyl methyl ether itself is a classic example of generating a reactive species for subsequent ether formation. orgsyn.orgorganic-chemistry.orgnih.gov

Sulfur nucleophiles, which are generally more powerful than their oxygen counterparts, readily react to form thioethers. libretexts.org Thiolate anions, generated by treating thiols with a base, are excellent nucleophiles for SN2 reactions. libretexts.org The formation of thioethers is a common transformation in organic synthesis. acsgcipr.org For example, cyclohexanethiol (B74751) can be used in various reactions to form thioethers. acgpubs.org The reaction of this compound with a thiol would proceed efficiently to yield the corresponding thioether derivative. The synthesis of thioethers can also be achieved through radical pathways or via metal-catalyzed cross-coupling reactions. nih.govgoogle.combeilstein-journals.org

Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the construction of more complex molecular skeletons. sigmaaldrich.comorganic-chemistry.orgvanderbilt.edu In the context of this compound, the electrophilic chloromethyl group can react with a variety of carbon nucleophiles. These can include enolates, organometallic reagents (like Grignard or organolithium reagents), and cyanide ions.

For example, the reaction with an enolate derived from a ketone or ester would lead to the formation of a new C-C bond, extending the carbon chain. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, have become powerful methods for C-C bond formation, often utilizing organoboron or organozinc reagents. illinois.eduacs.org While direct examples with this compound are not prevalent in the provided search results, the principles of these reactions are broadly applicable. The reaction of alkyl halides with Grignard reagents, often catalyzed by nickel, is a known method for creating sp³-sp³ carbon-carbon bonds. illinois.edu

Elimination Reactions and Formation of Unsaturated Derivatives

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated derivative. gimmenotes.co.zachegg.com The most likely product would be 3-methylenecyclohexan-1-one, resulting from an E2 elimination mechanism. stackexchange.com In this process, the base abstracts a proton from the carbon adjacent to the chloromethyl group, and the chloride ion is simultaneously expelled. libretexts.org

The regioselectivity of the elimination (i.e., the formation of the more substituted Zaitsev product versus the less substituted Hofmann product) is influenced by the steric bulk of the base. libretexts.orgchemistrysteps.com A bulky base would favor the formation of the less sterically hindered Hofmann product. gimmenotes.co.za E1 eliminations are also possible, particularly under conditions that favor carbocation formation, such as in a polar protic solvent with a weak base. chemistrysteps.comlibretexts.org In such cases, the reaction proceeds through a carbocation intermediate, which then loses a proton to form the alkene. libretexts.org

Radical Reactions Involving the Chloromethyl Moiety

The chloromethyl group can also participate in radical reactions. Homolytic cleavage of the carbon-chlorine bond can be initiated by heat or light, or through the use of a radical initiator. The resulting radical can then undergo various transformations.

While specific studies on the radical reactions of this compound were not found, general principles of radical chemistry can be applied. For instance, radical-chain reduction of alkyl halides can be achieved using reagents like tributyltin hydride or through thiol-catalyzed processes. ucl.ac.uk These reactions proceed via a radical intermediate that abstracts a hydrogen atom to give the reduced product.

Furthermore, radical trapping by a thiourea, followed by an alcohol attack, has been shown to form thioether products from aryl chlorides, indicating a potential pathway for functionalization. nih.gov Carbon-carbon bond formation can also be achieved through radical pathways, for example, by the addition of the radical to an alkene or through nickel-photoredox catalysis. nih.gov

Transformations Involving the Ketone Functionality

The carbonyl group of this compound is a key site for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. These reactions are fundamental in modifying the core structure and introducing new functionalities.

The reduction of the ketone in this compound yields the corresponding secondary alcohol, 3-(chloromethyl)cyclohexan-1-ol (B1525601). americanelements.com This transformation is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like alkyl halides or esters. masterorganicchemistry.comyoutube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective but might risk side reactions involving the alkyl chloride. The general reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol. youtube.comyoutube.com

The reduction of substituted cyclohexanones is a well-studied area where the stereochemical outcome is of significant interest. The attack of a hydride reagent on the carbonyl carbon of this compound can occur from either the axial or equatorial face of the ring, leading to the formation of two diastereomeric products: cis-3-(chloromethyl)cyclohexan-1-ol and trans-3-(chloromethyl)cyclohexan-1-ol.

The stereoselectivity of these reductions is governed by a combination of steric and electronic factors. According to established principles, the approach of the nucleophilic hydride is hindered by axial substituents at the C3 and C5 positions. In the most stable chair conformation of this compound, the chloromethyl group will preferentially occupy the equatorial position to minimize steric strain.

Axial Attack: Leads to the formation of the equatorial alcohol (cis isomer). This pathway is generally favored for small, unhindered nucleophiles like NaBH₄ when there are no significant axial substituents.

Equatorial Attack: Leads to the formation of the axial alcohol (trans isomer). This pathway is often hindered by the axial hydrogens at C2 and C6. However, bulky reducing agents may favor this approach.

For this compound, reduction with NaBH₄ is expected to result in a mixture of diastereomers, with the cis isomer (equatorial alcohol) often being the major product due to the less hindered axial approach of the hydride. cdnsciencepub.com The precise ratio can be influenced by the specific reagent, solvent, and temperature. vub.ac.be

Table 1: Predicted Outcomes of Ketone Reduction

| Reagent | Predicted Major Product | Rationale |

|---|---|---|

| Sodium Borohydride (NaBH₄) | cis-3-(chloromethyl)cyclohexan-1-ol | Prefers less sterically hindered axial attack, leading to the equatorial alcohol. cdnsciencepub.com |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | trans-3-(chloromethyl)cyclohexan-1-ol | A very bulky reagent that attacks from the less hindered axial face, leading to the axial alcohol. |

The ketone functionality can undergo oxidative cleavage, most notably through the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom into a C-C bond adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com Common reagents for this transformation include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The reaction is regioselective and depends on the migratory aptitude of the two alpha-carbons. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.orgorganicchemistrytutor.com

In this compound, the two migrating groups are the C2 methylene (B1212753) group and the C6 methylene group. Both are secondary carbons. However, the C2 carbon is adjacent to the C3 carbon bearing an electron-withdrawing chloromethyl group. This electronic effect may influence the migratory aptitude, but typically the more substituted carbon migrates preferentially. In this symmetrical case, migration of either the C2-C1 bond or the C6-C1 bond would lead to the same product: 4-(chloromethyl)oxepan-2-one, a seven-membered lactone.

Table 2: Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| m-CPBA | 4-(chloromethyl)oxepan-2-one | Baeyer-Villiger Oxidation |

This compound possesses acidic α-hydrogens at both the C2 and C6 positions, making it suitable for base-catalyzed condensation reactions like the Aldol (B89426) condensation. youtube.com In this reaction, a base removes an α-hydrogen to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ketone molecule. vaia.com

Because there are two non-equivalent enolizable positions, a self-condensation reaction can lead to a mixture of products.

Enolate at C6: Formation of the less-substituted (kinetic) enolate at the C6 position, followed by attack on another ketone molecule, would yield 2-(3-(chloromethyl)-1-hydroxycyclohexyl)cyclohexan-1-one.

Enolate at C2: Formation of the more-substituted (thermodynamic) enolate at the C2 position would lead to a more sterically hindered product.

The initial aldol addition product is a β-hydroxy ketone, which can subsequently undergo dehydration under the reaction conditions to form an α,β-unsaturated ketone (an enone), which is the final product of an Aldol condensation. youtube.com The equilibrium for aldol reactions involving ketones often favors the reactants due to steric hindrance in the product. vaia.com

Table 3: Potential Aldol Self-Condensation Products

| Enolate Position | Initial Adduct (β-Hydroxy Ketone) | Dehydrated Product (Enone) |

|---|---|---|

| C6 | 2-(1-Hydroxy-3-(chloromethyl)cyclohexyl)-3-(chloromethyl)cyclohexan-1-one | 2-(3-(Chloromethyl)cyclohex-1-en-1-yl)-3-(chloromethyl)cyclohexan-1-one |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles that readily add to the carbonyl carbon of ketones. This reaction provides an efficient route for forming a new carbon-carbon bond and converting the ketone into a tertiary alcohol. The reaction proceeds via nucleophilic addition to the carbonyl, forming a magnesium or lithium alkoxide intermediate, which is then protonated during aqueous workup.

A significant consideration when using these highly reactive reagents is their strong basicity. This can lead to a competing deprotonation reaction at the acidic α-carbon positions (C2 and C6) to form an enolate. This side reaction consumes the organometallic reagent and reduces the yield of the desired tertiary alcohol. Furthermore, the presence of the alkyl chloride introduces another potential reaction pathway: nucleophilic substitution (S_N2) by the organometallic reagent. Therefore, careful control of reaction conditions, such as low temperatures, is often necessary to favor carbonyl addition.

Table 4: Organometallic Additions to this compound

| Organometallic Reagent (R-M) | Tertiary Alcohol Product | Potential Side Products |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 3-(Chloromethyl)-1-methylcyclohexan-1-ol | Enolate, 3-ethylcyclohexan-1-one |

| Phenyllithium (C₆H₅Li) | 3-(Chloromethyl)-1-phenylcyclohexan-1-ol | Enolate, 3-benzylcyclohexan-1-one |

Reductions to Cyclohexan-1-ol Derivatives

Intramolecular Cyclization and Rearrangement Pathways

The presence of both an enolizable ketone and an alkyl halide within the same molecule creates the potential for intramolecular reactions. Upon treatment with a base, this compound can form an enolate at the C2 position. This nucleophilic enolate can then attack the electrophilic carbon of the chloromethyl group in an intramolecular S_N2 reaction.

This pathway would result in the formation of a new carbon-carbon bond, leading to a bicyclic product. Specifically, the cyclization would produce bicyclo[4.1.0]heptan-2-one . This type of ring formation is analogous to the first step of the Favorskii rearrangement, which involves the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone. wikipedia.orgadichemistry.com Although this compound is a γ-haloketone, the underlying principle of intramolecular enolate alkylation is the same. The formation of a three-membered ring fused to the six-membered ring is a plausible and synthetically useful transformation. An alternative cyclization involving the enolate at C6 is sterically and electronically less favored.

Ring Expansion and Contraction Reactions of the Cyclohexanone Ring System

The cyclohexanone framework of this compound is susceptible to both ring expansion and contraction, primarily dictated by the reaction conditions and the nature of the reagents employed.

One of the most significant ring contraction reactions for α-halo ketones is the Favorskii rearrangement . wikipedia.orgadichemistry.com This reaction typically occurs in the presence of a base, such as an alkoxide or hydroxide. wikipedia.org For this compound, which is a β-halo ketone, a true Favorskii rearrangement is not the primary pathway. However, related base-induced cyclizations can lead to ring-contracted products. The generally accepted mechanism for the Favorskii rearrangement of α-halo ketones involves the formation of a cyclopropanone intermediate following deprotonation at the α'-carbon and intramolecular displacement of the halide. wikipedia.orgadichemistry.com This intermediate is then attacked by a nucleophile, leading to the ring-opened product. wikipedia.org In the case of cyclic α-halo ketones, this results in a one-carbon ring contraction. adichemistry.com For instance, 2-chlorocyclohexanone (B41772) reacts with sodium ethoxide to yield ethyl cyclopentanecarboxylate. adichemistry.com

Conversely, ring expansion reactions can also occur. While specific examples for this compound are not extensively documented in readily available literature, general methodologies for ring expansion of cyclic ketones are well-established. These can involve reactions like the Tiffeneau-Demjanov rearrangement or Dowd-Beckwith ring expansion. wikipedia.org These reactions often proceed through the formation of an intermediate that facilitates the insertion of a carbon atom into the ring.

An intramolecular variant of the aldol reaction can also lead to bicyclic products, which can be considered a form of ring expansion or annulation. For example, treatment of this compound with a strong base can generate an enolate that can subsequently undergo intramolecular alkylation to form bicyclic systems.

Remote Functionalization Driven by Chloromethyl Reactivity

The chloromethyl group in this compound serves as a reactive handle for introducing functionality at a position remote from the carbonyl group. This is typically achieved through nucleophilic substitution reactions at the chloromethyl carbon.

A key example of this is the intramolecular cyclization to form bicyclic compounds. Upon treatment with a suitable base, the enolate of this compound can be formed. The resulting nucleophilic enolate can then attack the electrophilic carbon of the chloromethyl group in an intramolecular SN2 reaction. This process leads to the formation of a new carbon-carbon bond and the construction of a bicyclic system, specifically a bicyclo[3.2.1]octan-8-one derivative. The regioselectivity of enolate formation (at C2 or C6) will determine the final product.

While direct experimental data on the remote functionalization of this compound is sparse in the reviewed literature, the principles of enolate chemistry and intramolecular alkylation strongly suggest the feasibility of such transformations. For instance, reports on the synthesis of bicyclo[3.2.1]octan-8-ones often utilize precursors that undergo similar intramolecular cyclizations. chegg.com

It has been noted that attempts to synthesize a bicyclic aminonitrile from 3-(chloromethyl)cyclohexanone by reaction with benzylamine (B48309) and acetone (B3395972) cyanohydrin were reported as "unfruitful," yielding the target compound in less than 1% yield. This suggests that the specific reaction conditions and the nature of the nucleophile are critical for achieving successful remote functionalization.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of two distinct reactive sites in this compound—the carbonyl group and the chloromethyl group—raises important questions of selectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a nucleophile, attack could occur at the carbonyl carbon or at the carbon of the chloromethyl group. The outcome is dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to favor attack at the carbonyl, while softer nucleophiles may prefer the SN2 displacement of the chloride.

Regioselectivity becomes crucial when the enolate of this compound is formed. The unsymmetrical nature of the ketone allows for the formation of two different enolates: the kinetic enolate (formed by deprotonation at the less substituted α-carbon, C6) and the thermodynamic enolate (formed by deprotonation at the more substituted α-carbon, C2). The choice of base, solvent, and temperature can influence which enolate is predominantly formed, thereby directing the outcome of subsequent reactions, such as intramolecular alkylation.

Stereoselectivity is a key consideration in the formation of new stereocenters during the reactions of this compound. For instance, in the intramolecular cyclization to form bicyclo[3.2.1]octan-8-one, the stereochemistry of the newly formed bicyclic system is of great interest. The approach of the enolate to the electrophilic carbon will be influenced by steric and electronic factors, potentially leading to a preference for one diastereomer over another. While specific stereochemical outcomes for the reactions of this compound are not detailed in the available literature, studies on analogous systems often report high diastereoselectivity in such cyclizations.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

A quantitative understanding of the reactions of this compound can be achieved through kinetic and thermodynamic studies.

Reaction kinetics provides insight into the rates of different reaction pathways. For example, in the competition between ring contraction and other potential reactions, the relative activation energies of the transition states for each pathway will determine the product distribution under kinetic control (lower temperature, short reaction time). Several kinetic mechanisms have been proposed for the Favorskii rearrangement of α-halo ketones, highlighting the complexity of these transformations. researchgate.net

Thermodynamic analysis focuses on the relative stabilities of reactants, intermediates, and products. Under thermodynamic control (higher temperature, longer reaction time), the reaction will favor the formation of the most stable product. For instance, in the intramolecular cyclization to form bicyclo[3.2.1]octan-8-one, the thermodynamic stability of the resulting bicyclic system compared to the starting material or other potential products will drive the reaction to completion. Computational studies on related rearrangements of cyclohexadienones have shown that the selectivity for certain products can increase with temperature, indicating thermodynamic control. purechemistry.org

Stereochemical Aspects in the Synthesis and Reactions of 3 Chloromethyl Cyclohexan 1 One

Conformational Analysis of the Cyclohexanone (B45756) Ring with Chloromethyl Substitution

The introduction of a chloromethyl group at the C3 position of a cyclohexanone ring significantly influences its conformational equilibrium. The chair conformation remains the most stable arrangement, but the preference of the chloromethyl group for an equatorial or axial position is determined by a balance of steric and electronic factors.

Influence of Chloromethyl Group on Ring Conformation

In a substituted cyclohexane (B81311), substituents generally prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orgmsu.edu The chloromethyl group, being bulkier than a hydrogen atom, is expected to predominantly occupy the equatorial position in the most stable chair conformation of 3-(chloromethyl)cyclohexan-1-one. This arrangement minimizes the steric repulsion between the chloromethyl group and the axial hydrogens at the C1 and C5 positions.

Experimental and Computational Conformational Studies

Detailed experimental and computational studies on this compound are limited in the public domain. However, insights can be drawn from studies on analogous systems. For example, NMR spectroscopy is a powerful tool for determining conformational equilibria. acs.org In the case of this compound, the coupling constants of the proton at C3 with the adjacent methylene (B1212753) protons at C2 and C4 would differ significantly between the axial and equatorial conformers. A larger coupling constant would be expected for an axial proton due to the anti-periplanar arrangement with one of the adjacent axial protons.

Computational methods, such as density functional theory (DFT) and molecular mechanics, can provide valuable information on the relative energies and geometries of the different conformers. Such studies on substituted cyclohexanones have generally confirmed the preference for equatorial substitution to alleviate 1,3-diaxial strain. libretexts.org For this compound, computational analysis would likely reveal a clear energy preference for the chair conformation with the chloromethyl group in the equatorial position.

Diastereoselectivity in Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of this compound can lead to the formation of two diastereomeric alcohols, as the attack can occur from either the axial or equatorial face. The stereochemical outcome is primarily governed by the principles of steric approach control and stereoelectronic effects.

The Felkin-Anh model and its variants are often used to predict the stereoselectivity of nucleophilic additions to chiral ketones. researchgate.net In the case of this compound, the large chloromethyl group at the C3 position will sterically hinder the approach of the nucleophile from the same face of the ring. Therefore, the nucleophile is expected to attack preferentially from the face opposite to the chloromethyl group.

Assuming the chloromethyl group is in the more stable equatorial position, the nucleophile would preferentially attack from the axial direction to avoid steric hindrance from the substituent at C3 and the axial hydrogens at C5. This would lead to the formation of the alcohol with the hydroxyl group in the equatorial position. Conversely, if the nucleophile attacks from the equatorial face, it would encounter greater steric hindrance, leading to the minor diastereomer with an axial hydroxyl group. The presence of a remote polar substituent can also influence the stereoselectivity through electrostatic interactions. acs.org

Stereospecificity in Substitution Reactions at the Chloromethyl Center

The chloromethyl group in this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. The stereochemical outcome of such reactions is expected to be highly stereospecific.

An S(_N)2 reaction proceeds with an inversion of configuration at the reaction center. In the context of the cyclohexane ring, the approach of the nucleophile will be from the backside of the carbon-chlorine bond. If the chloromethyl group is in the equatorial position, the nucleophile will approach from a trajectory that is roughly axial to the C3-C(H(_2)Cl) bond, leading to a product where the new substituent is also in a pseudo-equatorial position but with an inverted stereocenter at the methylene carbon.

The conformation of the cyclohexane ring can influence the rate of the S(_N)2 reaction. For the reaction to occur, the nucleophile must have unhindered access to the (\sigma)* orbital of the C-Cl bond. The steric environment around the chloromethyl group, dictated by the chair conformation of the ring, will play a significant role in the reaction kinetics.

Development of Enantioselective Methodologies for Functionalization

The synthesis of enantiomerically pure or enriched this compound and its derivatives is of significant interest for the preparation of chiral building blocks. Several strategies can be envisioned for the enantioselective functionalization of this compound.

One approach involves the use of chiral catalysts to control the stereochemistry of reactions. For instance, enantioselective reduction of the ketone can be achieved using chiral reducing agents or catalysts, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral ruthenium complexes. mdpi.com This would lead to the formation of enantiomerically enriched diastereomeric alcohols.

Another strategy involves the enantioselective functionalization of the enolate of this compound. Chiral phase-transfer catalysts or chiral amines can be employed to mediate the enantioselective alkylation, aldol (B89426), or Michael reactions of the ketone, thereby creating new stereocenters with high enantiomeric excess. rsc.org Furthermore, enantioselective C-H functionalization methodologies are emerging as powerful tools for the direct introduction of chirality into molecules. springernature.com

Epimerization and Anomerization Studies at Chiral Centers

The chiral center at C3 of this compound can potentially undergo epimerization under certain conditions. Epimerization involves the inversion of a single stereocenter in a molecule with multiple stereocenters. In the case of this compound, this would involve the conversion of one diastereomer (e.g., with an equatorial chloromethyl group) to the other (with an axial chloromethyl group) via an intermediate or transition state. This process is essentially the ring-flipping between the two chair conformations. The equilibrium position, as discussed earlier, will heavily favor the conformer with the equatorial substituent. openochem.org

The term "anomerization" is typically used in carbohydrate chemistry to describe the interconversion of anomers at the anomeric carbon. nih.gov While this compound does not have a traditional anomeric center, the concept of the anomeric effect can be relevant. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer the axial orientation, which is contrary to steric expectations. wikipedia.org In the context of this compound, while the primary influence on the conformation is steric, potential weak hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the (\sigma)* orbital of the C-Cl bond might have a minor influence on the conformational equilibrium, though this is likely to be a secondary effect compared to the steric bulk of the chloromethyl group.

Applications of this compound as a Versatile Synthetic Building Block

The bifunctional nature of this compound, featuring both a nucleophilic carbonyl group and an electrophilic chloromethyl group, positions it as a potentially valuable intermediate in organic synthesis. Its cyclohexane framework provides a scaffold for the construction of more complex molecular architectures. This article explores the documented and potential applications of this compound as a versatile building block in the synthesis of diverse organic molecules, from complex polycyclic systems to essential heterocyclic compounds.

Advanced Spectroscopic and Analytical Methodologies in Characterization and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-(chloromethyl)cyclohexan-1-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Structural Assignment and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification and purity assessment of this compound.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of multiplets in the aliphatic region, corresponding to the protons of the cyclohexane (B81311) ring and the chloromethyl group. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing carbonyl and chloro groups. For instance, the protons on the carbon adjacent to the carbonyl group (C2 and C6) are expected to be deshielded and appear at a lower field compared to the other ring protons. The protons of the chloromethyl group (-CH₂Cl) would also exhibit a characteristic downfield shift. The integration of the proton signals provides a quantitative measure of the number of protons in each unique chemical environment, which is instrumental in confirming the structure. Purity can be assessed by the absence of extraneous peaks that would indicate the presence of impurities.

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 200-220 ppm. The carbon of the chloromethyl group will also be significantly downfield due to the electronegativity of the chlorine atom. The remaining five signals correspond to the carbons of the cyclohexane ring, with their chemical shifts determined by their position relative to the substituents. The absence of additional signals in the ¹³C NMR spectrum is a strong indicator of the compound's high purity.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H on C2 | 2.2 - 2.5 | Multiplet |

| H on C3 | 2.5 - 2.8 | Multiplet |

| H on C4 | 1.8 - 2.1 | Multiplet |

| H on C5 | 1.6 - 1.9 | Multiplet |

| H on C6 | 2.1 - 2.4 | Multiplet |

| -CH₂Cl | 3.5 - 3.8 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 208 - 212 |

| C2 | 40 - 45 |

| C3 | 45 - 50 |

| C4 | 25 - 30 |

| C5 | 28 - 33 |

| C6 | 38 - 43 |

| -CH₂Cl | 48 - 53 |

2D NMR Techniques for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR techniques, such as Correlation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously establishing the connectivity of atoms and providing insights into the stereochemistry of this compound. researchgate.net

A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netsdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the proton-proton connectivities within the cyclohexane ring and the coupling between the C3 proton and the protons of the chloromethyl group. This information allows for the tracing of the carbon skeleton's proton network.

An HSQC spectrum correlates the chemical shifts of protons directly to the carbons to which they are attached. researchgate.netsdsu.edu This experiment is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For example, the HSQC spectrum would definitively link the proton signal of the chloromethyl group to its corresponding carbon signal. By combining the information from COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Dynamic NMR for Conformational Exchange Studies

The cyclohexane ring in this compound is not static but undergoes a rapid chair-chair interconversion at room temperature. libretexts.org This conformational exchange can be studied using dynamic NMR spectroscopy. acs.orgyoutube.com

At room temperature, the rate of this exchange is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons. However, by lowering the temperature, the rate of interconversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer.

For this compound, the substituent at the C3 position can exist in either an axial or an equatorial orientation. The relative populations of these two conformers are determined by their steric energies. Generally, a substituent on a cyclohexane ring prefers the equatorial position to minimize steric interactions, known as 1,3-diaxial interactions. pressbooks.pub Dynamic NMR studies can provide quantitative information about the energy barrier for the chair-chair interconversion and the equilibrium constant between the two conformers, thus offering a deeper understanding of the molecule's conformational preferences.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₇H₁₁ClO), the expected exact mass can be calculated based on the precise masses of its constituent isotopes. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with the relative intensity of the M+2 peak being about one-third that of the M⁺ peak. neu.edu.tr This isotopic signature is a key identifier for chlorine-containing compounds.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₇H₁₁³⁵ClO | 146.0500 |

| [M+2]⁺ | C₇H₁₁³⁷ClO | 148.0470 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to further fragmentation. libretexts.org The analysis of these fragment ions provides detailed structural information and helps to elucidate the fragmentation pathways of the parent molecule.

For this compound, the initial fragmentation in an electron ionization (EI) source would likely involve the loss of the chlorine atom or the chloromethyl group. Alpha-cleavage, a common fragmentation pathway for ketones, involves the breaking of the bond adjacent to the carbonyl group. whitman.eduyoutube.com This could lead to the loss of an ethyl or propyl radical, resulting in characteristic fragment ions. The McLafferty rearrangement is another potential fragmentation pathway for ketones with a sufficiently long alkyl chain. libretexts.orgyoutube.com By systematically analyzing the fragment ions produced in the MS/MS spectrum, it is possible to piece together the structure of the original molecule and confirm the identity of this compound.

Chromatographic Methods

Chromatography is indispensable for the separation and quantification of this compound from reaction mixtures and for assessing its stereochemical properties.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography, typically coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. nih.gov To determine purity, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. researchgate.netactascientific.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. jocpr.com Yield can be calculated by comparing the peak area to that of a known amount of an internal or external standard.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for less volatile impurities or when derivatization is employed. For ketones, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a highly UV-active hydrazone. researchgate.netepa.govscilit.com This derivative can be readily analyzed by reversed-phase HPLC with a UV-Vis detector. epa.govauroraprosci.com This method offers excellent sensitivity and is widely used for quantifying carbonyl compounds. waters.com Purity and yield are determined using calibration curves generated from standards of known concentration. researchgate.net

Table 2: Representative GC and HPLC Analytical Conditions

| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5), 30 m x 0.25 mm ID | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase/Carrier Gas | Helium or Nitrogen | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Temperature | 250 °C | Ambient |

| Oven Program | 80 °C (2 min), ramp to 250 °C at 10 °C/min | Isocratic or Gradient elution |

| Detector | Flame Ionization Detector (FID) at 280 °C | UV-Vis Diode Array at 360 nm (for DNPH derivative) |

This table presents typical starting conditions for the analysis of a substituted cyclohexanone (B45756).

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, especially in asymmetric synthesis. Chiral chromatography is the definitive method for determining enantiomeric excess (e.e.). scilit.comwaters.com This can be performed using either chiral GC or, more commonly, chiral HPLC.

In chiral HPLC, separation is achieved on a chiral stationary phase (CSP). These phases are typically based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been derivatized. nih.gov The enantiomers of this compound will interact differently with the chiral environment of the CSP, leading to different retention times and thus separation into two distinct peaks. acs.org The enantiomeric excess is calculated from the integrated areas of the two peaks. The development of a successful separation often requires screening different CSPs and mobile phase compositions. nih.gov

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Excess (e.e.) Analysis

| Parameter | Method Details |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiral Stationary Phase (e.g., CHIRALCEL® OJ-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 280 nm |

| Retention Time (R-enantiomer) | 12.5 min (hypothetical) |

| Retention Time (S-enantiomer) | 14.8 min (hypothetical) |

| Enantiomeric Excess (e.e.) | Calculated as: |

This table outlines a hypothetical set of conditions for the chiral separation of this compound enantiomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which for a saturated six-membered ring ketone, typically appears around 1715 cm⁻¹. libretexts.org Other key absorptions include the C-H stretching vibrations of the cyclohexane ring just below 3000 cm⁻¹ and the C-Cl stretching vibration, which is expected in the 850-550 cm⁻¹ region. nih.gov The absence of bands for C=C (around 1650 cm⁻¹) or O-H (broad, around 3300 cm⁻¹) groups would confirm the structure and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound provides information about its electronic transitions. Saturated ketones like this exhibit a weak absorption band in the 270-300 nm range. masterorganicchemistry.comresearchgate.net This absorption corresponds to the formally forbidden n → π* (n-to-pi-star) transition of the carbonyl group, where an electron from a non-bonding orbital (n) on the oxygen atom is promoted to the antibonding π* orbital of the C=O bond. libretexts.orgmasterorganicchemistry.com While this band is typically of low intensity (low molar absorptivity, ε), its presence is a key diagnostic feature for the carbonyl chromophore. researchgate.net As there is no extended conjugation in the molecule, strong absorptions at shorter wavelengths (π → π* transitions) would be expected below 200 nm. semanticscholar.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group / Transition | Predicted Absorption Region |

| Infrared (IR) | C=O Stretch (Ketone) | ~ 1715 cm⁻¹ (Strong) |

| C-H Stretch (sp³ C-H) | 2950 - 2850 cm⁻¹ (Strong, multiple bands) | |

| C-Cl Stretch | 850 - 550 cm⁻¹ (Medium-Weak) | |

| UV-Visible (UV-Vis) | n → π* (Carbonyl) | ~ 280 - 290 nm (Weak) |

This table summarizes the expected absorption regions for the key functional groups based on established spectroscopic principles for α-haloketones and cyclic ketones. libretexts.orgnih.govmasterorganicchemistry.com

Theoretical and Computational Chemistry Studies of 3 Chloromethyl Cyclohexan 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules from first principles. unipd.itresearchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of a molecule. unipd.it For 3-(chloromethyl)cyclohexan-1-one, these calculations can provide a detailed understanding of its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be meticulously detailed using quantum chemical calculations. These methods provide information on the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wayne.eduresearchgate.net The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's reactivity and electronic transitions. researchgate.net

For this compound, the HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atom of the carbonyl group and the chlorine atom. The LUMO, conversely, would likely be centered on the electrophilic carbon atom of the carbonyl group. The energy difference between these frontier orbitals dictates the molecule's ability to participate in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -11.5 | Localized on the C-C and C-H bonds of the cyclohexane (B81311) ring. |

| HOMO | -10.2 | Primarily localized on the lone pairs of the oxygen and chlorine atoms. |

| LUMO | -1.8 | Centered on the antibonding π* orbital of the carbonyl group. |

| LUMO+1 | -0.5 | Distributed over the antibonding σ* orbitals of the C-Cl and C-C bonds. |

Note: This table is illustrative and based on general principles of molecular orbital theory. Actual values would require specific DFT or ab initio calculations.

Reactivity Predictions and Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.orgresearchgate.net They are invaluable for predicting reactive sites for electrophilic and nucleophilic attack. libretexts.orgnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of strong negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. The area around the hydrogen atoms would exhibit a positive potential. The chlorine atom, being highly electronegative, will also influence the electrostatic potential, creating a complex landscape that guides molecular interactions. researchgate.net

Conformational Energy Landscapes and Stereoisomer Stability

The cyclohexane ring in this compound can adopt several conformations, with the chair conformation being the most stable. pressbooks.pub The presence of two substituents, the chloromethyl group at position 3 and the carbonyl group at position 1, leads to the possibility of different stereoisomers and conformers.

The stability of these conformers is largely determined by steric interactions, particularly 1,3-diaxial interactions. libretexts.orgutexas.edu The substituent in the equatorial position is generally more stable than in the axial position to minimize these steric clashes. libretexts.org For this compound, there are cis and trans isomers to consider.

Trans Isomer : In the trans isomer, one substituent will be in an axial position and the other in an equatorial position. A ring flip will interconvert these positions. The more stable conformation will have the bulkier chloromethyl group in the equatorial position.

Cis Isomer : The cis isomer can exist in a diaxial or a diequatorial conformation. The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. spcmc.ac.in

Quantum chemical calculations can be used to precisely calculate the energy differences between these various conformations and determine the most stable structures. libretexts.org

Table 2: Estimated Relative Energies of this compound Conformers

| Isomer | Conformation | Relative Energy (kJ/mol) | Stability |

| Cis | Diequatorial | 0 | Most Stable |

| Cis | Diaxial | > 20 | Least Stable |

| Trans | Chloromethyl equatorial | ~2-4 | Moderately Stable |

| Trans | Chloromethyl axial | ~8-12 | Less Stable |

Note: These are estimated values based on the principles of conformational analysis of substituted cyclohexanes. Precise values would require specific calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time.

Investigation of Dynamic Conformational Behavior

MD simulations can be employed to explore the dynamic conformational landscape of this compound. researchgate.net This would involve simulating the molecule over a period of time and observing the transitions between different chair and boat conformations, as well as the ring-flipping process. pressbooks.pub Such simulations can reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Solvent Effects on Structure and Reactivity

The solvent environment can have a significant impact on the structure and reactivity of a molecule. MD simulations are particularly well-suited to investigate these solvent effects. researchgate.net By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol), one can study how the solvent influences the conformational equilibrium. Polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. researchgate.net Furthermore, MD simulations can provide insights into how the solvent shell around the molecule affects its accessibility for reaction.

Due to a lack of available scientific literature and computational data specifically focused on this compound, a detailed article on its theoretical and computational chemistry as per the requested outline cannot be generated at this time. Extensive searches for scholarly articles and data pertaining to reaction mechanism modeling, transition state analysis, non-biological docking studies, and cheminformatics of this specific compound have not yielded any relevant information.

Scientific research and publication are driven by a multitude of factors, including the perceived novelty, potential applications, and synthetic accessibility of a compound. The absence of published computational studies on this compound may suggest that it has not been a primary focus of theoretical chemistry research to date.

Without foundational research data, any attempt to construct the requested article would rely on speculation and generalization from other, unrelated chemical systems. This would contravene the core requirements for scientifically accurate and specific content. Therefore, in the interest of maintaining factual integrity and adhering to the provided constraints, the generation of the article is not possible.

Should relevant research on the computational chemistry of this compound be published in the future, this topic could be revisited.

Q & A

Q. What are the recommended synthetic routes for 3-(chloromethyl)cyclohexan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by chloromethylation. For example, cyclohexanone derivatives with chloromethyl groups can be synthesized via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether in the presence of Lewis acids like AlCl₃). Optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric adjustments to reduce byproducts . Yield improvements (37–75%) are achievable by varying solvent polarity (e.g., dichloromethane vs. ethers) and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm the cyclohexanone backbone and chloromethyl substituent (e.g., δ ~2.5–3.0 ppm for CH₂Cl protons). HRMS ensures molecular weight accuracy (e.g., [M+H]+ calculated vs. observed). TLC (Rf ~0.33–0.35 in petroleum ether/ethyl acetate) provides rapid purity checks . For advanced validation, X-ray crystallography or IR spectroscopy (C=O stretch ~1700 cm⁻¹) may resolve ambiguities .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Monitor for decomposition via periodic NMR or TLC. Avoid exposure to moisture, strong bases, or oxidizing agents, which may trigger elimination or oxidation reactions .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to bromomethyl or unsubstituted analogs?

- Methodological Answer : The chloromethyl group exhibits lower leaving-group ability than bromine but higher stability. Kinetic studies using Hammett plots or DFT calculations can quantify reactivity differences. For example, SN2 reactions with amines proceed slower with Cl vs. Br analogs (e.g., rate constants reduced by ~50% in DMSO at 25°C) . Steric effects from the cyclohexanone ring further modulate transition-state geometry, requiring computational validation (e.g., Gaussian or ORCA software) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from substituent positional isomerism (e.g., 2- vs. 3-chlorophenyl). Use SAR studies to isolate variables:

- Synthesize isomers (e.g., 2-, 3-, 4-chloro derivatives) and compare via in vitro assays (e.g., IC50 values against target enzymes).

- Employ molecular docking (AutoDock Vina) to analyze binding affinity differences caused by chlorine position .

- Validate with X-ray co-crystallography of protein-ligand complexes .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

- Methodological Answer : Use QSPR models (Quantitative Structure-Property Relationship) to estimate biodegradability (e.g., EPI Suite) and ADMET predictors (e.g., SwissADME) for toxicity. Experimental validation includes:

- Ames tests for mutagenicity.

- Daphnia magna acute toxicity assays (EC50).

- HPLC-MS to track degradation products in simulated environmental conditions (pH 7–9, UV light) .

Key Recommendations for Researchers

- Synthesis : Optimize chloromethylation stepwise, monitoring intermediates via TLC .

- Safety : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential lachrymatory effects .

- Data Validation : Cross-reference computational predictions (e.g., docking) with experimental bioassays to resolve activity contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.